
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
Vue d'ensemble
Description
®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a cyclopropylphenyl group, a trifluoroethoxy-substituted pyridine ring, and an acetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Mécanisme D'action
Target of Action
TTA-A2, also known as ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide, is a potent, selective, and orally active antagonist of T-type voltage-gated calcium channels . It is equally potent against the Cav3.1 (a1G) and Cav3.2 (a1H) channels . These channels play a crucial role in the regulation of cellular excitability, hormone secretion, and neurotransmitter release .
Analyse Biochimique
Biochemical Properties
TTA-A2 blocks T-type channels (Cav3.1, Cav3.2, Cav3.3) voltage dependently and with high potency (IC50 ∼100 nM) . It shows a ∼300-fold selectivity for Cav3 channels over high-voltage activated calcium channels .
Cellular Effects
In vitro characterization of TTA-A2 has shown inhibitory effects on native T-type currents in brain slice recordings from the dorsal lateral geniculate nucleus and the subthalamic nucleus . Furthermore, TTA-A2 has been observed to suppress active wake and promote slow-wave sleep in wild-type mice .
Molecular Mechanism
TTA-A2 preferentially interacts with and stabilizes inactivated channels . It places its cyclopropylphenyl-containing ends in the central cavity to directly obstruct ion flow, meanwhile extending its polar tails into the IV-I fenestration .
Temporal Effects in Laboratory Settings
It has been demonstrated that TTA-A2 has a potent effect on T-type channels, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of TTA-A2 at different dosages in animal models have not been fully explored. It has been shown to suppress active wake and promote slow-wave sleep in wild-type mice .
Metabolic Pathways
Given its role as a T-type calcium channel antagonist, it likely interacts with enzymes and cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role as a T-type calcium channel antagonist, it likely interacts with transporters or binding proteins involved in calcium signaling pathways .
Subcellular Localization
Given its role as a T-type calcium channel antagonist, it is likely localized to regions of the cell where T-type calcium channels are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents like diazomethane or Simmons-Smith reagent.
Synthesis of the Trifluoroethoxy-Pyridine Intermediate:
Coupling of Intermediates: The cyclopropylphenyl and trifluoroethoxy-pyridine intermediates are coupled using a suitable linker, often through amide bond formation facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group on the pyridine ring can be substituted through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pharmacological Applications
- Cancer Treatment
-
Respiratory Diseases
- Research indicates that TTA-A2 may serve as an effective treatment for obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its role as an inhibitor of dipeptidyl peptidase 1 (DPP1) suggests potential benefits in managing inflammation and airway hyper-responsiveness associated with these conditions .
-
Neurodegenerative Disorders
- Due to its structural properties and interactions with various biological pathways, TTA-A2 may also be explored for its effects on neurodegenerative diseases. The modulation of specific signaling pathways could provide therapeutic benefits in conditions like Alzheimer's disease, although more research is needed to substantiate these claims.
Case Study 1: Bcl-2 Inhibition
A study highlighted the effectiveness of TTA-A2 as a Bcl-2 inhibitor, demonstrating its capability to induce apoptosis in various cancer cell lines. The IC50 values were reported to be significantly lower than those of existing treatments, suggesting a higher potency .
Case Study 2: Respiratory Application
In preclinical models of asthma, TTA-A2 showed a marked reduction in airway inflammation and hyper-responsiveness. The compound’s ability to inhibit DPP1 was linked to decreased levels of inflammatory mediators in the lungs .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Cancer Treatment | Bcl-2 inhibition | Induces apoptosis in cancer cells |
Respiratory Diseases | DPP1 inhibition | Reduces inflammation in asthma/COPD |
Neurodegenerative Disorders | Modulation of signaling pathways | Potential therapeutic effects |
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide lies in its specific combination of functional groups and stereochemistry. The ®-configuration can significantly influence its biological activity and interaction with molecular targets, distinguishing it from its analogs.
Activité Biologique
(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in treating respiratory diseases. This article provides a comprehensive overview of its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 953778-63-7
- Molecular Weight : 392.39 g/mol
This compound functions primarily as an inhibitor of dipeptidyl peptidase I (DPP I), which is implicated in various pathological conditions including chronic obstructive pulmonary disease (COPD) and asthma. By inhibiting DPP I, the compound may reduce airway inflammation and hyper-responsiveness associated with these conditions .
Pharmacological Profile
The compound exhibits a promising pharmacological profile with an IC50 value of less than 100 nmol/L for DPP I in enzyme activity assays. This indicates a potent inhibitory effect that may be beneficial in treating respiratory disorders .
Efficacy in Disease Models
Research has shown that compounds similar to this compound demonstrate significant efficacy in various animal models of respiratory diseases. For instance:
- Asthma Models : The compound has been tested in models simulating asthma attacks and has shown to alleviate symptoms effectively.
- COPD Models : In COPD models, it has demonstrated the ability to improve lung function and reduce inflammatory markers .
Study 1: In Vivo Efficacy
A study published in the Egyptian Journal of Chemistry evaluated the effects of similar pyridine derivatives on inflammatory markers in a rat model of asthma. The results indicated that these compounds significantly reduced eosinophil counts and cytokine levels associated with airway inflammation .
Study 2: Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound showed selective cytotoxicity towards mammary gland breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating moderate to high potency compared to standard chemotherapeutics like Doxorubicin .
Data Tables
Compound | Target | IC50 (nmol/L) | Effect |
---|---|---|---|
(R)-Compound | Dipeptidyl Peptidase I | <100 | Inhibition of airway inflammation |
Similar Derivative | MCF-7 Cells | 10.9 | Cytotoxic effect |
Similar Derivative | HCT-116 Cells | 12.0 | Cytotoxic effect |
Propriétés
IUPAC Name |
2-(4-cyclopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-13(18-9-8-17(11-24-18)27-12-20(21,22)23)25-19(26)10-14-2-4-15(5-3-14)16-6-7-16/h2-5,8-9,11,13,16H,6-7,10,12H2,1H3,(H,25,26)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYDMBNDOVPFJL-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.